(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with a 1,3-benzodioxole ring, a thiazolidinone core, and a substituted phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions. This step forms the thiazolidinone ring structure.
Introduction of the Benzodioxole Group: The benzodioxole group can be introduced through a condensation reaction with an appropriate aldehyde or ketone derivative.
Substitution on the Phenyl Ring: The chloro and methyl substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The phenyl ring can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like chlorine, bromine, and nitric acid are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in antimicrobial studies. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Research is ongoing to determine its efficacy and safety in treating various inflammatory conditions and cancers.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis by interfering with signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenylimino-1,3-thiazolidin-4-one: Lacks the chloro and methyl substituents on the phenyl ring.
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one: Lacks the chloro substituent on the phenyl ring.
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-chlorophenyl)imino-1,3-thiazolidin-4-one: Lacks the methyl substituent on the phenyl ring.
Uniqueness
The presence of both chloro and methyl substituents on the phenyl ring of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c1-10-2-4-12(8-13(10)19)20-18-21-17(22)16(25-18)7-11-3-5-14-15(6-11)24-9-23-14/h2-8H,9H2,1H3,(H,20,21,22)/b16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMILXURXMSKPMX-APSNUPSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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